MTPPA

Description

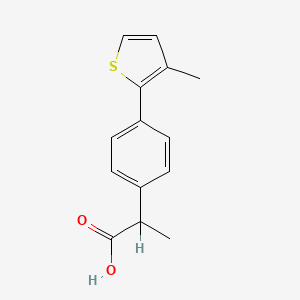

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2S |

|---|---|

Molecular Weight |

246.33 g/mol |

IUPAC Name |

2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16) |

InChI Key |

DTOPKPBTCXKNFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O |

Synonyms |

2-(4-(3-methyl-2-thienyl)phenyl)propionic acid M 5011 M-5011 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (triphenylphosphoranylidene)acetate (MTPPA): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (triphenylphosphoranylidene)acetate, commonly abbreviated as MTPPA, is a stabilized ylide widely employed in organic synthesis. It serves as a crucial reagent in the Wittig reaction for the stereoselective formation of α,β-unsaturated esters from aldehydes and ketones. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols are presented, along with a summary of its key physical and spectroscopic properties. Furthermore, this document clarifies the primary role of this compound as a synthetic tool and addresses the current understanding of its biological activity, guiding researchers in its effective and appropriate application.

Introduction

Methyl (triphenylphosphoranylidene)acetate (this compound) is an organophosphorus compound with the chemical formula C₂₁H₁₉O₂P.[1] It is also known by several synonyms, including (Carbomethoxymethylene)triphenylphosphorane and (Methoxycarbonylmethylene)triphenylphosphorane.[2] As a stabilized phosphorane, this compound is a key reagent in the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds.[3] Its stability and reactivity make it a preferred choice for the synthesis of a wide array of organic molecules, including precursors for pharmaceuticals and other biologically active compounds.[4][5] This guide offers a detailed examination of this compound, from its preparation to its characterization and primary applications.

Synthesis of this compound

The synthesis of this compound is typically a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide. A general workflow for this synthesis is depicted below.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (Carbomethoxymethyl)triphenylphosphonium Bromide (Phosphonium Salt)

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1 equivalent) in toluene.

-

To the stirred solution, add methyl bromoacetate (1 equivalent).

-

Heat the mixture to reflux and maintain for approximately 16 hours.[6]

-

After cooling, the phosphonium salt often precipitates or can be obtained by concentrating the mixture in vacuo. The resulting crude salt, which may be a gum or solid, can often be used in the next step without further purification.

Step 2: Synthesis of Methyl (triphenylphosphoranylidene)acetate (this compound)

-

Dissolve the crude phosphonium salt from Step 1 in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash with an aqueous base, such as 2M potassium hydroxide or sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.[6]

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate in vacuo to yield the crude this compound, often as a foam or solid.

Purification:

Crude this compound can be purified by crystallization. A common method involves dissolving the crude product in acetic acid and then adding petroleum ether to induce the formation of colorless crystalline plates.[7][8]

Characterization of this compound

Proper characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₂₁H₁₉O₂P | [1][2][9] |

| Molecular Weight | 334.35 g/mol | [1][2][9] |

| Appearance | White to off-white powder or crystals | [2][7] |

| Melting Point | 168-172 °C | [1][7] |

| Solubility | Slightly soluble in acetonitrile and chloroform; insoluble in water. | [7] |

| CAS Number | 2605-67-6 | [1][2][9] |

Spectroscopic Data

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | Data available in spectral databases such as SpectraBase. | [10] |

| ¹³C NMR | Data available in spectral databases. | [11] |

| IR (Infrared) Spectroscopy | Spectra available in databases like ChemicalBook. | [11] |

| Mass Spectrometry (MS) | Data available in databases like NIST. | [10] |

| UV Spectroscopy | λmax at 222 nm and 268 nm. | [7][8] |

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a reagent in the Wittig reaction to synthesize α,β-unsaturated esters from aldehydes.[7][8] As a stabilized ylide, this compound generally favors the formation of the (E)-alkene isomer.

General Mechanism of the Wittig Reaction with this compound

Caption: Mechanism of the Wittig reaction using this compound.

This reaction is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of numerous complex molecules, including natural products and active pharmaceutical ingredients.[5][12]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates that this compound is primarily used as a reagent in chemical synthesis. There is a lack of substantial evidence to suggest that this compound itself possesses direct biological activity or is involved in specific signaling pathways. While some chemical suppliers may classify it broadly as a "biochemical reagent," this is in the context of its use in synthesizing biologically relevant molecules.[7] Studies that mention this compound in a biological context are typically those where it is used as a tool to create a target compound which is then evaluated for its biological or pharmacological properties.[3][9] Therefore, researchers and drug development professionals should regard this compound as a synthetic intermediate rather than a biologically active agent itself.

Conclusion

Methyl (triphenylphosphoranylidene)acetate is a valuable and versatile reagent in organic chemistry, indispensable for the synthesis of α,β-unsaturated esters via the Wittig reaction. This guide has provided detailed protocols for its synthesis and purification, along with a comprehensive summary of its characteristic properties. While this compound is instrumental in the creation of molecules with potential therapeutic applications, it is important to note the absence of evidence for its own direct biological activity. A clear understanding of its role as a synthetic tool is crucial for its effective application in research and development.

References

- 1. Cas 2605-67-6,Methyl (triphenylphosphoranylidene)acetate | lookchem [lookchem.com]

- 2. Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | C21H19O2P | CID 17453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. CAS#:2605-67-6 | Methyl 2-(triphenylphosphoranylidene)acetate | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20040063959A1 - Esters and amides as PLA2 inhibitors - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

MTPPA mechanism of action in inflammation

An In-depth Technical Guide on the Core Mechanism of Action of Mitochondrial Permeability Transition Pore (mPTP) Modulators in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a hallmark of numerous debilitating diseases. Emerging evidence points to the mitochondrial permeability transition pore (mPTP) as a critical regulator of the inflammatory response. The opening of the mPTP, a non-specific channel in the inner mitochondrial membrane, can trigger a cascade of events including the release of reactive oxygen species (ROS), dysregulation of calcium homeostasis, and ultimately, the activation of key inflammatory signaling pathways such as the NLRP3 inflammasome and NF-κB.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of mPTP modulators in inflammation, with a focus on their potential as therapeutic targets. We will delve into the molecular signaling pathways, present quantitative data on the effects of mPTP inhibitors, provide detailed experimental protocols for studying mPTP function, and visualize these complex interactions through detailed diagrams.

The Mitochondrial Permeability Transition Pore (mPTP) in Inflammation

The mPTP is a protein complex that forms in the inner mitochondrial membrane under pathological conditions.[4] Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[4][5] In the context of inflammation, mPTP opening is a significant event that can initiate and amplify the inflammatory cascade.

The primary mechanism by which mPTP opening contributes to inflammation is through the release of mitochondrial reactive oxygen species (mROS).[6] This burst of mROS can act as a signaling molecule, leading to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity.[1][2] Activation of the NLRP3 inflammasome results in the cleavage of pro-caspase-1 to its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1][7][8]

Furthermore, mPTP-mediated mitochondrial dysfunction can lead to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12]

Mechanism of Action of mPTP Inhibitors in Inflammation

The most well-characterized mPTP inhibitors target Cyclophilin D (CypD), a key regulatory component of the pore.[13][14][15][16][17] By binding to CypD, these inhibitors prevent its interaction with other components of the mPTP, thereby stabilizing the closed state of the pore.[13][14]

The anti-inflammatory effects of mPTP inhibitors are a direct consequence of preventing pore opening. By inhibiting mPTP, these compounds block the release of mROS, thereby preventing the activation of the NLRP3 inflammasome and the subsequent production of IL-1β and IL-18.[1][2] Additionally, by preserving mitochondrial function and preventing cellular stress, mPTP inhibitors can suppress the activation of the NF-κB signaling pathway, leading to a broad-spectrum anti-inflammatory response.[9][10]

Signaling Pathways

The following diagram illustrates the central role of the mPTP in inflammation and the mechanism of action of its inhibitors.

Caption: Signaling pathway of mPTP-mediated inflammation and its inhibition.

Quantitative Data on mPTP Modulators in Inflammation

The following table summarizes the quantitative effects of various mPTP modulators on inflammatory markers.

| Compound | Model System | Target | Readout | Effect | Reference |

| Cyclosporin A (CsA) | Murine pancreatic acinar cells | Cyclophilin D | Necrotic cell death | Inhibition | [18] |

| Bongkrekic acid (BKA) | Murine pancreatic acinar cells | Adenine nucleotide translocase | Necrotic cell death | Inhibition | [18] |

| Compound 19 | Murine pancreatic acinar cells | Cyclophilin D | Necrotic cell death | Significant reduction at 10 µM | [14] |

| Rhein | MPTP-induced Parkinson's disease mice | MAPK/IκB pathway | IL-1β, IL-6, TNF-α levels | Significant decrease | [19] |

| Vitamin C | MPTP-induced Parkinson's disease mice | Pro-inflammatory markers | IL-6, TLR4, TNF-α protein levels | Significant reduction | [20] |

Experimental Protocols

Mitochondrial Isolation

This protocol describes the isolation of mitochondria from cultured cells.

Materials:

-

Cell culture dishes (10 cm)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)[21]

-

Protease inhibitors

-

Glass homogenizer

-

Refrigerated centrifuge

Procedure:

-

Culture cells to confluency in 10 cm dishes.

-

Wash cells three times with ice-cold PBS.

-

Scrape cells into a pre-chilled tube and centrifuge at 800 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in mitochondrial isolation buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Homogenize the cell suspension with a glass homogenizer (15-25 strokes) on ice.

-

Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Resuspend the mitochondrial pellet in an appropriate assay buffer.

Calcium Retention Capacity (CRC) Assay

This assay measures the ability of isolated mitochondria to sequester calcium before mPTP opening.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 μM EGTA, pH 7.2)[21]

-

Respiratory substrates (e.g., pyruvate and malate)

-

Calcium Green-5N fluorescent dye

-

Calcium chloride (CaCl2) solution

-

Fluorometer with injection capabilities

Procedure:

-

Resuspend isolated mitochondria in the assay buffer containing respiratory substrates and Calcium Green-5N.

-

Place the suspension in a fluorometer cuvette with a magnetic stirrer.

-

Record the baseline fluorescence.

-

Inject serial pulses of a known concentration of CaCl2 at regular intervals (e.g., every 4 minutes).[22]

-

Monitor the fluorescence signal. A sharp, sustained increase in fluorescence indicates mPTP opening and the release of accumulated calcium.

-

Calculate the total amount of CaCl2 added before the sharp fluorescence increase to determine the calcium retention capacity.

Caption: Workflow for the Calcium Retention Capacity (CRC) assay.

Mitochondrial Swelling Assay

This assay directly measures mPTP opening by monitoring changes in light absorbance as mitochondria swell.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM KH2PO4, pH 7.25)[23]

-

Respiratory substrates (e.g., glutamate and malate)

-

Calcium chloride (CaCl2) solution

-

Spectrophotometer or plate reader capable of kinetic measurements at 540 nm

Procedure:

-

Resuspend isolated mitochondria in the assay buffer with respiratory substrates.

-

Add the mitochondrial suspension to a cuvette or microplate well.

-

Monitor the absorbance at 540 nm to establish a baseline.

-

Add a bolus of CaCl2 to induce mPTP opening.

-

Continue to record the absorbance at 540 nm. A decrease in absorbance indicates mitochondrial swelling.[24]

Measurement of Mitochondrial ROS (mROS) Production

This protocol uses a fluorescent probe to measure the production of superoxide by isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Incubation buffer

-

MitoSOX Red fluorescent probe

-

Fluorometer or fluorescence microscope

Procedure:

-

Resuspend isolated mitochondria in the incubation buffer.

-

Add MitoSOX Red to a final concentration of 5 µM.

-

Incubate for 10-30 minutes at 37°C, protected from light.[25][26]

-

Wash the mitochondria to remove excess probe.

-

Measure the fluorescence using a fluorometer or visualize using a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Western Blot for NF-κB Pathway Activation

This protocol outlines the detection of key proteins in the NF-κB signaling pathway by Western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα)[27][28]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent detection reagent

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

The mitochondrial permeability transition pore is a critical regulator of inflammation. Its inhibition presents a promising therapeutic strategy for a wide range of inflammatory diseases. The mechanisms of action of mPTP inhibitors are centered on the prevention of mROS release and the subsequent suppression of the NLRP3 inflammasome and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the investigation of mPTP function and the evaluation of novel mPTP-modulating compounds. Further research into the development of specific and potent mPTP inhibitors holds significant potential for the future of anti-inflammatory therapies.

References

- 1. MPTP-driven NLRP3 inflammasome activation in microglia plays a central role in dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NLRP3 inflammasome and glia maturation factor coordinately regulate neuroinflammation and neuronal loss in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the Mitochondrial Permeability Transition Pore to Prevent Age-Associated Cell Damage and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of nuclear transcription factor kappa B (NF-kappaB) for MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahyropyridine)-induced apoptosis in nigral neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-kB signaling contributes to the inhibitory effects of Bombyx batryticatus on neuroinflammation caused by MPTP toxicity | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 13. What are Mitocliondrial permeability transition pore inhibitors and how do they work? [synapse.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]

- 16. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Mitochondrial Swelling Assay [bio-protocol.org]

- 24. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of ROS Production [bio-protocol.org]

- 26. sm.unife.it [sm.unife.it]

- 27. researchgate.net [researchgate.net]

- 28. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Biological Activity Screening of MTPPA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MTPPA (4-(4-methoxyphenyl)-4-oxo-2-(p-tolylthio)butanoic acid) is classified as a nonsteroidal anti-inflammatory drug (NSAID). This guide aims to provide a comprehensive overview of the methodologies and conceptual frameworks required for the systematic biological activity screening of this compound. Given the limited publicly available data specific to this compound, this document outlines a series of recommended experimental protocols and theoretical signaling pathways that are central to characterizing the bioactivity of NSAIDs and related chemical entities. The objective is to equip researchers with a structured approach to investigate this compound's potential therapeutic effects and mechanisms of action, including its anti-inflammatory, cytotoxic, and enzyme-inhibitory properties.

Introduction

This compound, also known as M-5011, is a compound recognized for its potential in treating symptoms of inflammation and pain. As with many compounds in early-stage research, a thorough and systematic screening of its biological activities is crucial to elucidate its therapeutic potential and underlying mechanisms. This guide provides a roadmap for conducting such a screening, focusing on key assays and pathway analyses relevant to its classification as an NSAID.

Recommended Biological Activity Screening Cascade

A tiered approach to screening this compound is recommended, starting with broad assessments of its effects on cell viability and inflammation, followed by more specific enzymatic and mechanistic studies.

Cytotoxicity Screening

Initial screening should assess the cytotoxic profile of this compound to determine a safe therapeutic window for subsequent in vitro assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |

| RAW 264.7 (Macrophage) | MTT | 24 | >100 |

| HEK293 (Human Embryonic Kidney) | MTT | 24 | >100 |

| HepG2 (Human Liver Cancer) | MTT | 24 | 85.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HEK293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Anti-inflammatory Activity Screening

As an NSAID, the primary activity of this compound is expected to be anti-inflammatory. This can be assessed through various in vitro assays.

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

| Assay Type | Cell Line/System | Stimulant | Parameter Measured | Inhibition (%) at 10 µM | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 65 | 7.8 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS | PGE2 | 72 | 5.2 |

| TNF-α Production | THP-1 | LPS | TNF-α | 58 | 12.5 |

| IL-6 Production | THP-1 | LPS | IL-6 | 45 | 18.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.

-

Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.

Caption: General workflow for in vitro anti-inflammatory activity screening.

Enzyme Inhibition Screening

A key mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | Substrate | IC50 (µM) |

| COX-1 | Cell-free enzymatic | Arachidonic Acid | 15.6 |

| COX-2 | Cell-free enzymatic | Arachidonic Acid | 2.3 |

| 5-Lipoxygenase (5-LOX) | Cell-free enzymatic | Linoleic Acid | > 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.

-

Enzyme Preparation: Use a commercially available COX-2 enzyme preparation.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

-

Compound Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

PGE2 Measurement: After a defined incubation period, stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying the biological activities of this compound, it is essential to investigate its effects on key inflammatory signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses.

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of inflammation and cell survival.

Caption: Potential modulatory effect of this compound on the PI3K/Akt/mTOR pathway.

Conclusion

An In-Depth Technical Guide to the Solubility and Stability Testing of MTPPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability testing considerations for 2-(4-(3-methyl-2-thienyl)phenyl)propionic acid (MTPPA), a non-steroidal anti-inflammatory drug (NSAID). In the absence of extensive publicly available data for this compound, this document leverages information on structurally similar arylpropionic acid derivatives, such as ibuprofen and ketoprofen, to provide a robust framework for experimental design and analysis. The protocols and data presented herein are intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical and formulation development of this compound.

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale/Notes |

| Polar Protic Solvents | |||

| Water | 10.2 | Sparingly Soluble | Arylpropionic acids generally exhibit low aqueous solubility. Solubility is pH-dependent and will increase in alkaline solutions due to the formation of the carboxylate salt. |

| Methanol | 5.1 | Soluble | "Profen" drugs typically show good solubility in lower alcohols. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. Ibuprofen, a structural analog, has a reported solubility of approximately 60 mg/mL in ethanol.[1] |

| Isopropanol | 3.9 | Soluble | Expected to have good solvent properties for this compound. |

| Polar Aprotic Solvents | |||

| Acetonitrile | 5.8 | Soluble | A common solvent for HPLC analysis of NSAIDs, suggesting good solubility. |

| Acetone | 5.1 | Soluble | Generally a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A versatile solvent for many organic molecules. |

| Nonpolar Solvents | |||

| Hexane | 0.1 | Sparingly Soluble | The carboxylic acid moiety will limit solubility in nonpolar solvents. |

| Toluene | 2.4 | Moderately Soluble | The aromatic rings in this compound may provide some affinity for toluene. |

Experimental Protocol for Solubility Determination:

A recommended method for quantitatively determining the solubility of this compound is the shake-flask method.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of a validated analytical method.

-

Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

Stability Testing

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. The following conditions are recommended for this compound based on general guidelines for pharmaceuticals and knowledge of the arylpropionic acid class.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples should be taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 168 hours). | The propionic acid side chain is generally stable to acid hydrolysis. Degradation, if any, might involve the thienyl ring. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Sampling schedule as above. | Similar to acid hydrolysis, the core structure is expected to be relatively stable. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for up to 7 days. Protect from light. Sampling schedule as above. | Oxidation may occur at the thiophene ring or the benzylic position of the propionic acid side chain. |

| Thermal Degradation | Solid drug substance stored at 80°C for up to 30 days. Samples should be analyzed at regular intervals. | Thermal stress can lead to various degradation reactions, including decarboxylation, although profens are generally thermally stable. |

| Photostability | Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Arylpropionic acids can be susceptible to photodegradation, potentially leading to decarboxylation or reactions involving the aromatic/heterocyclic rings. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and recommended approach for the analysis of profen drugs.

Proposed HPLC Method Parameters for this compound Analysis:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at pH 3.0). The gradient should be optimized to separate this compound from all potential degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV spectrum of this compound. For many profens, a wavelength between 220 nm and 280 nm is suitable.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method is demonstrated by its ability to resolve the this compound peak from all peaks of degradation products generated during the forced degradation studies.

Potential Degradation Pathways and Logical Workflow

While specific degradation pathways for this compound have not been elucidated, based on the chemistry of related arylpropionic acids, a general degradation workflow can be proposed. The primary sites of degradation are likely to be the thiophene ring and the propionic acid side chain.

Caption: Workflow for this compound Stability Testing and Degradation Pathway Analysis.

Signaling Pathways and Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug. The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2.

Caption: Simplified Signaling Pathway for the Anti-inflammatory Action of this compound.

Conclusion

This technical guide provides a comprehensive framework for initiating the solubility and stability testing of this compound. While this compound-specific data is limited, the provided protocols and insights, drawn from the well-characterized class of arylpropionic acid NSAIDs, offer a scientifically sound starting point for researchers. The successful execution of these studies will be crucial for the formulation development and regulatory submission of this compound-containing drug products. It is imperative that all experimental work is conducted in accordance with relevant regulatory guidelines to ensure data integrity and product quality.

References

The Dawn of a New Anti-Inflammatory Era: A Technical Deep Dive into MTPPA (M-5011)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, yet its chronic and unresolved nature underpins a vast array of human diseases. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount challenge in modern medicine. This whitepaper provides an in-depth technical guide to MTPPA (M-5011), a novel and potent non-steroidal anti-inflammatory drug (NSAID). This compound, chemically identified as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in various preclinical models. A key characteristic of this compound is its potent inhibition of cyclooxygenase (COX) enzymes, crucial mediators of the inflammatory cascade, with a notable safety profile concerning gastrointestinal side effects. This document will dissect the mechanism of action of this compound, present a comprehensive summary of its quantitative preclinical data, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways implicated in its anti-inflammatory effects.

Introduction to this compound (M-5011): A Novel Phenylpropionic Acid Derivative

This compound (M-5011) is a new-generation NSAID belonging to the phenylpropionic acid class of compounds. It is the d-enantiomer of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid and has been developed to offer potent anti-inflammatory and analgesic effects while minimizing the well-documented ulcerogenic activities associated with traditional NSAIDs.[1][2] Preclinical studies have consistently highlighted its superior potency in various models of inflammation and pain compared to established drugs like indomethacin and ketoprofen.[1]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Prostaglandin Synthesis

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[3]

This compound has been shown to potently inhibit PGE2 production by targeting both COX-1 and COX-2.[3] Notably, its inhibitory effect on COX-2, the inducible isoform predominantly expressed at sites of inflammation, is a key contributor to its anti-inflammatory efficacy. The inhibition of COX-2 by this compound in interleukin-1β (IL-1β)-stimulated rheumatoid synovial fibroblasts is reversible.[3] Furthermore, this compound also demonstrates an inhibitory effect on the release of arachidonic acid from prelabeled synovial cells, suggesting a multi-faceted approach to dampening the inflammatory cascade.[3]

Signaling Pathway: The Cyclooxygenase Pathway and this compound's Point of Intervention

The following diagram illustrates the cyclooxygenase pathway and highlights the inhibitory action of this compound.

Quantitative Data Presentation

The anti-inflammatory, analgesic, and antipyretic activities of this compound have been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound (M-5011)

| Assay | Cell Type | Stimulus | Measured Parameter | IC50 Value (M) | Reference |

| COX-2 Inhibition | Rheumatoid Synovial Fibroblasts | Exogenous Arachidonic Acid (in IL-1β stimulated cells) | Prostaglandin E2 (PGE2) Production | 4.4 x 10-7 | [3] |

Table 2: In Vivo Anti-Inflammatory, Analgesic, and Antipyretic Activity of this compound (M-5011)

| Model | Species | Parameter | This compound (M-5011) Potency | Comparison Drugs | Reference |

| Ultraviolet-induced Erythema | Guinea Pig | Anti-inflammatory effect | 11.7x more potent than Indomethacin, 1.8x more potent than Ketoprofen | Indomethacin, Ketoprofen | [1] |

| Carrageenan-induced Paw Edema | Rat | Anti-inflammatory effect | 2x more potent than Indomethacin, 1.5x more potent than Diclofenac Sodium | Indomethacin, Diclofenac Sodium | [1] |

| Dry Yeast-induced Hyperalgesia | Rat | Analgesic effect | Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen | Indomethacin, Diclofenac Sodium, Ketoprofen | [1] |

| Adjuvant-induced Arthritic Pain | Rat | Analgesic effect | Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen | Indomethacin, Diclofenac Sodium, Ketoprofen | [1] |

| Yeast-induced Pyrexia | Rat | Antipyretic effect | 4.2x more potent than Indomethacin, 4.6x more potent than Ketoprofen | Indomethacin, Ketoprofen | [1] |

| Kaolin-induced Writhing | Mouse | Antinociceptive effect (ED50) | 0.63 mg/kg | Indomethacin (0.21 mg/kg), Ketoprofen (0.28 mg/kg), Diclofenac (0.68 mg/kg) | [2] |

Table 3: Gastrointestinal Safety Profile of this compound (M-5011)

| Species | Parameter | This compound (M-5011) Activity | Comparison Drug | Reference |

| Rat | Gastric Ulcerogenic Activity | Half that of Indomethacin | Indomethacin | [1] |

| Mouse | Ulcerogenic Activity (UD50) - Stomach | 88.23 mg/kg | Indomethacin (8.96 mg/kg), Ketoprofen (20.04 mg/kg), Diclofenac (4.19 mg/kg) | [2] |

| Mouse | Ulcerogenic Activity (UD50) - Small Intestine | 46.09 mg/kg | Indomethacin (4.78 mg/kg), Ketoprofen (10.75 mg/kg), Diclofenac (2.24 mg/kg) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on prostaglandin E2 (PGE2) production by COX-1 and COX-2.

Materials:

-

Rheumatoid synovial fibroblasts

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Interleukin-1β (IL-1β)

-

Arachidonic acid

-

This compound (M-5011) and other NSAIDs (for comparison)

-

PGE2 ELISA kit

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Culture: Culture rheumatoid synovial fibroblasts in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Stimulation (for COX-2 activity): Seed cells in appropriate culture plates. To induce COX-2 expression, stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

-

Compound Treatment: Pre-incubate the IL-1β-stimulated cells (for COX-2) or non-stimulated cells (for COX-1) with varying concentrations of this compound or other NSAIDs for a specified period (e.g., 30 minutes).

-

Arachidonic Acid Addition: Add exogenous arachidonic acid (e.g., 10 µM) to the cells to initiate the COX reaction.

-

Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (M-5011) and reference NSAIDs

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Protocol:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Compound Administration: Administer this compound or a reference NSAID orally or intraperitoneally at various doses. Administer the vehicle to the control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Relevant Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are situated within a complex network of signaling pathways that govern the inflammatory response. Understanding these pathways provides a broader context for the therapeutic potential of COX inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and COX-2.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, playing a crucial role in innate immunity and various inflammatory diseases.

Conclusion

This compound (M-5011) represents a significant advancement in the development of non-steroidal anti-inflammatory drugs. Its potent inhibitory effects on the cyclooxygenase pathway, coupled with a favorable gastrointestinal safety profile, position it as a promising candidate for the management of a wide range of inflammatory conditions. The comprehensive preclinical data, supported by detailed experimental protocols, provide a robust foundation for its further clinical development. As our understanding of the intricate signaling networks governing inflammation continues to evolve, targeted therapies like this compound will be instrumental in ushering in a new era of safer and more effective anti-inflammatory treatments. This technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of inflammation research.

References

An In-depth Technical Guide to Target Identification and Validation Studies for the Hypothetical Small Molecule MTPPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a new therapeutic agent from a laboratory discovery to a clinical candidate is a complex and resource-intensive process.[1][2][3] A critical initial phase in this journey is the identification and validation of the biological target of a bioactive small molecule.[1][2][4][5] Target identification elucidates the specific molecular entity, typically a protein, that a compound interacts with to exert its biological effect.[4][5] Following identification, target validation is the crucial process of confirming that modulation of this target by the small molecule will have a therapeutic benefit in a disease context.[4][5] Rigorous preclinical target identification and validation significantly increase the confidence in a drug candidate and can mitigate the high attrition rates seen in later stages of drug development.[6]

This technical guide provides a comprehensive overview of the core methodologies and experimental protocols for the target identification and validation of a hypothetical small molecule inhibitor, designated "MTPPA." The content herein is intended to serve as a practical resource for researchers and drug development professionals.

Target Identification of this compound

Target identification for a novel small molecule like this compound can be approached through several complementary strategies, including biochemical, genetic, and computational methods.[7][8] A multi-faceted approach is often the most effective way to confidently identify the true biological target(s).[7][8]

Affinity-Based Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a direct biochemical method to identify proteins that physically interact with a small molecule.[8][9][10][11] This technique involves immobilizing a derivative of this compound onto a solid support to "pull down" its binding partners from a cell lysate.

-

Synthesis of this compound-Affinity Probe:

-

Synthesize an analog of this compound containing a linker arm and a reactive group (e.g., biotin or a terminal alkyne for click chemistry) for immobilization. It is crucial that the modification does not abrogate the biological activity of this compound.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line to a high density (e.g., 1x10^8 cells).

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

-

Clarify the lysate by centrifugation to remove cellular debris. The supernatant is the proteome extract.[9][10]

-

-

Affinity Capture:

-

Immobilize the this compound-affinity probe onto a solid support (e.g., streptavidin-coated magnetic beads if using a biotinylated probe).[9][12]

-

Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for binding.

-

As a negative control, incubate lysate with beads that have no this compound probe or with beads where binding is competed with an excess of free, unmodified this compound.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific protein binders.[8]

-

Elute the bound proteins from the beads. Elution can be achieved by boiling in SDS-PAGE loading buffer, or by competitive elution with a high concentration of free this compound.

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Proteins that are significantly enriched in the this compound pulldown compared to the negative controls are considered potential binding partners.

-

Genetic Approaches

Genetic methods, particularly CRISPR-Cas9 screening, are powerful unbiased approaches to identify genes that, when perturbed, alter a cell's sensitivity to a compound.[13][14][15][16][17] A genome-wide CRISPR screen can identify genes whose knockout confers resistance to this compound, strongly suggesting that the encoded proteins are either the direct target or critical components of the target pathway.[15][17]

-

Cell Line and Library Preparation:

-

Select a cell line that is sensitive to the cytotoxic or cytostatic effects of this compound.

-

Use a lentiviral-based pooled genome-wide sgRNA library (e.g., GeCKOv2).[15]

-

Produce high-titer lentivirus for the sgRNA library.

-

-

Lentiviral Transduction:

-

Transduce the selected cell line (stably expressing Cas9 nuclease) with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.[13]

-

Select transduced cells with an appropriate antibiotic (e.g., puromycin).

-

-

This compound Treatment:

-

Split the cell population into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a concentration of this compound that causes significant but incomplete cell death (e.g., GI50).

-

Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant populations.[15]

-

-

Genomic DNA Extraction and Sequencing:

-

Harvest the cells from both the control and this compound-treated populations.

-

Extract genomic DNA.

-

Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

-

Analyze the abundance of each sgRNA in both populations using next-generation sequencing.[15]

-

-

Data Analysis:

-

Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.

-

The genes targeted by these enriched sgRNAs are candidate genes that, when knocked out, confer resistance to this compound.

-

Biophysical Methods

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique that allows for the detection of direct target engagement in a cellular environment.[18][19][20][21][22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[21][22]

-

Cell Treatment:

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[21]

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[22]

-

-

Protein Detection:

-

Analyze the amount of the putative target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods like ELISA.[22]

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of the target protein.[22]

-

Quantitative Data for this compound Target Identification

The data generated from the above experiments should be summarized to facilitate interpretation and hypothesis generation.

Table 1: Hypothetical AP-MS Results for this compound

| Rank | Protein ID | Gene Name | This compound/Control Ratio | p-value | Description |

|---|---|---|---|---|---|

| 1 | P12345 | KIN1 | 25.4 | <0.001 | Serine/Threonine Kinase |

| 2 | Q67890 | SCAFP1 | 18.2 | <0.001 | Scaffolding Protein |

| 3 | P54321 | PHOS2 | 8.9 | <0.01 | Phosphatase |

| 4 | A1B2C3 | TFAC3 | 4.1 | <0.05 | Transcription Factor |

Table 2: Hypothetical CRISPR Screen Hits for this compound

| Rank | Gene Name | sgRNA Enrichment (log2FC) | p-value | Function |

|---|---|---|---|---|

| 1 | KIN1 | 8.2 | <0.0001 | Serine/Threonine Kinase |

| 2 | UPSTR1 | 6.5 | <0.001 | Upstream Pathway Component |

| 3 | TRNSP1 | 5.8 | <0.001 | Transporter Protein |

| 4 | DSTR2 | 4.9 | <0.01 | Downstream Effector |

Target Validation of this compound

Once a high-confidence target for this compound is identified (e.g., "KIN1" from the hypothetical data above), validation studies are performed to confirm that modulation of this target is responsible for the molecule's biological effects and has therapeutic potential.[4][5][6]

In Vitro Validation

In vitro assays using purified components are essential to confirm the direct interaction between this compound and its target and to quantify its potency.

This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of its purified target, KIN1.[23][24][25][26][27]

-

Reagents and Materials:

-

Purified, active KIN1 enzyme.

-

Specific peptide substrate for KIN1.

-

ATP (as a phosphate donor).

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

This compound at various concentrations.

-

A detection reagent that measures either substrate consumption or product formation (e.g., an antibody that recognizes the phosphorylated substrate).

-

Microplate reader.[23]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the KIN1 enzyme to each well (except for the no-enzyme control).[23]

-

Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.[23]

-

Initiate the enzymatic reaction by adding a mixture of the peptide substrate and ATP.[23]

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Validation

Cell-based assays are used to confirm that this compound engages its target in a cellular context and modulates the relevant signaling pathway.[28][29][30][31][32]

This assay measures the activity of a signaling pathway downstream of KIN1.

-

Cell Line and Reporter Construct:

-

Use a cell line that has an active KIN1 signaling pathway.

-

Co-transfect the cells with two plasmids:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter that is regulated by a transcription factor downstream of KIN1.

-

A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).[32]

-

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for an appropriate duration (e.g., 6-24 hours).

-

Measure the firefly luciferase activity in the lysate using a luminometer.

-

Measure the Renilla luciferase activity in the same lysate for normalization.[29]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.

-

Quantitative Data for this compound Target Validation

Table 3: Hypothetical In Vitro and Cell-Based Assay Results for this compound

| Assay Type | Target | Metric | Value |

|---|---|---|---|

| Enzyme Inhibition Assay | KIN1 | IC50 | 50 nM |

| Cell-Based Reporter Assay | KIN1 Pathway | EC50 | 200 nM |

| CETSA | KIN1 | ΔTagg | +5.2 °C |

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. blog.biobide.com [blog.biobide.com]

- 3. genemod.net [genemod.net]

- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 5. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 6. wjbphs.com [wjbphs.com]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. wp.unil.ch [wp.unil.ch]

- 12. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry protocol v1 [protocols.io]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. horizondiscovery.com [horizondiscovery.com]

- 16. revvity.com [revvity.com]

- 17. biocompare.com [biocompare.com]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. superchemistryclasses.com [superchemistryclasses.com]

- 24. 3.5. Enzyme Inhibitory Activity Assay [bio-protocol.org]

- 25. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. physixis.com [physixis.com]

- 29. assaygenie.com [assaygenie.com]

- 30. indigobiosciences.com [indigobiosciences.com]

- 31. qiagen.com [qiagen.com]

- 32. promega.com [promega.com]

The Enigma of MTPPA: A Search for Pharmacokinetic and Pharmacodynamic Data

Despite a comprehensive search of scientific literature and chemical databases, no publicly available information exists on the pharmacokinetics and pharmacodynamics of a compound designated as MTPPA or (Rac)-M-5011. This lack of data prevents the creation of an in-depth technical guide as requested.

Initial investigations suggested that this compound, also referred to as (Rac)-M-5011, is a potential nonsteroidal anti-inflammatory drug (NSAID) for managing inflammation and pain. However, beyond this preliminary classification from a commercial supplier, there is a notable absence of published research detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and effects on the body.

Further attempts to identify the compound through alternative names or by exploring related chemical structures also proved fruitless. The identifiers "this compound" and "(Rac)-M-5011" do not correspond to any known therapeutic agent with a publicly available research portfolio. This suggests that this compound may be a compound in the very early stages of development, a discontinued project, or a misidentified substance.

Without any data on its pharmacokinetic profile, it is impossible to construct tables of quantitative data or provide detailed experimental protocols for its assessment. Similarly, the absence of information on its pharmacodynamic properties and mechanism of action means that no signaling pathways or experimental workflows can be visualized.

Investigating the Anti-inflammatory Properties of MTPPA: A Review of Available Scientific Literature

An In-depth Technical Guide or Whitepaper on the Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a summary of the current publicly available scientific literature regarding the anti-inflammatory properties of compounds related to 2-(4-(5-methyl-2-phenyl-1H-imidazol-1-yl)phenoxy)propanoic acid (MTPPA). Extensive searches for data specifically on this compound have not yielded concrete experimental results, quantitative data, or detailed mechanistic studies. Therefore, this guide will focus on the broader context of similar chemical structures and general principles of anti-inflammatory drug discovery to provide a foundational understanding for researchers interested in this molecule.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.

The chemical scaffold of 2-(4-(5-methyl-2-phenyl-1H-imidazol-1-yl)phenoxy)propanoic acid (this compound) incorporates moieties found in other compounds with known biological activities, including imidazole and propionic acid derivatives. This suggests that this compound could potentially exert anti-inflammatory effects. However, a thorough review of the scientific literature reveals a lack of specific studies on the anti-inflammatory properties of this compound itself.

This technical guide aims to provide a framework for investigating the potential anti-inflammatory properties of this compound by summarizing the known effects of structurally related compounds and outlining standard experimental protocols and relevant signaling pathways.

Potential Mechanisms of Action Based on Structural Analogs

The anti-inflammatory potential of this compound can be hypothesized based on the activities of its constituent chemical motifs.

Imidazole-Containing Compounds

The imidazole ring is a common feature in many biologically active molecules, including some with anti-inflammatory properties. For instance, derivatives of 2,4,5-triphenyl-imidazole and 2,4-diaryl-5(4H)-imidazolone have been synthesized and evaluated for their anti-inflammatory activities.[1][2][3][4][5] These compounds have shown efficacy in preclinical models, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).

Propionic Acid Derivatives

The propionic acid moiety is a hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The mechanism of action for these drugs is primarily the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. A compound identified as 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid has demonstrated anti-inflammatory and analgesic activities in animal models.[6]

Given these precedents, a primary hypothesis for this compound's potential anti-inflammatory action would be the inhibition of the COX pathway.

Key Signaling Pathways in Inflammation

A comprehensive investigation into the anti-inflammatory properties of this compound would necessitate examining its effects on key signaling pathways that regulate the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8] Activation of NF-κB leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

A potential experimental workflow to investigate the effect of this compound on the NF-κB pathway is outlined below.

Caption: Experimental workflow to assess this compound's effect on the NF-κB pathway.

The signaling cascade of the canonical NF-κB pathway provides multiple points for potential intervention.

Caption: Simplified canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation.[9][10] The three main branches of the MAPK pathway are ERK, JNK, and p38, all of which can be activated by inflammatory stimuli and lead to the production of pro-inflammatory mediators.

Caption: General overview of the MAPK signaling cascade.

Experimental Protocols for Evaluating Anti-inflammatory Activity

Should this compound become available for testing, a standard battery of in vitro and in vivo assays would be necessary to characterize its anti-inflammatory profile.

In Vitro Assays

-

Cell Viability Assay: To determine the cytotoxic potential of this compound on relevant cell lines (e.g., macrophages, endothelial cells) using assays such as MTT or LDH release.

-

COX Enzyme Inhibition Assay: To directly measure the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.

-

Cytokine Production Assay: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in lipopolysaccharide (LPS)-stimulated macrophages using ELISA or multiplex assays.[11][12]

-

Nitric Oxide (NO) Production Assay: To measure the effect of this compound on NO production in LPS-stimulated macrophages using the Griess reagent, as NO is a key inflammatory mediator.

In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model to assess the anti-edematous effect of a compound.[1][13][14][15] Paw volume is measured at various time points after the injection of carrageenan.

-

LPS-Induced Systemic Inflammation: This model is used to evaluate the effect of a compound on the systemic inflammatory response, typically by measuring serum cytokine levels after LPS administration.[11][12]

-

Chronic Inflammation Models: For more prolonged inflammatory conditions, models such as adjuvant-induced arthritis or collagen-induced arthritis could be employed to assess the therapeutic potential of this compound.

Data Presentation

While no specific data for this compound is available, the following tables illustrate how quantitative data from the aforementioned experiments would be structured for clear comparison.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | |||

| LPS (1 µg/mL) | - | |||

| This compound + LPS | 1 | |||

| This compound + LPS | 10 | |||

| This compound + LPS | 100 | |||

| Positive Control | (e.g., Dexamethasone) |

Table 2: Inhibition of Carrageenan-Induced Paw Edema in Rats by this compound

| Treatment | Dose (mg/kg) | Paw Volume Increase (%) at 3h | Inhibition (%) |

| Vehicle Control | - | - | |

| Carrageenan | - | 0 | |

| This compound + Carrageenan | 10 | ||

| This compound + Carrageenan | 30 | ||

| This compound + Carrageenan | 100 | ||

| Positive Control | (e.g., Indomethacin) |

Conclusion

While the chemical structure of this compound suggests potential for anti-inflammatory activity, there is currently a significant gap in the scientific literature regarding its biological effects. This guide provides a roadmap for the systematic investigation of this compound's anti-inflammatory properties, drawing on established methodologies and knowledge of key inflammatory pathways. Future research focusing on the synthesis and biological evaluation of this compound is warranted to determine its potential as a novel anti-inflammatory agent. The experimental frameworks and data presentation formats outlined herein can serve as a template for such investigations.

References

- 1. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpras.com [ijpras.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

MTPPA for Pain Relief: A Technical Guide for Researchers

An In-depth Analysis of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (MTPPA) in Preclinical Pain Research

This technical whitepaper provides a comprehensive overview of this compound (M-5011), a non-steroidal anti-inflammatory drug (NSAID), and its potential application in pain relief. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, details experimental methodologies, and visualizes the core signaling pathway associated with its mechanism of action.

Introduction

This compound, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a propionic acid derivative that has been investigated for its anti-inflammatory, analgesic, and anti-pyretic properties.[1] As a member of the NSAID class, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain signaling. This guide summarizes the key quantitative data from preclinical studies to facilitate a clear comparison of its efficacy and pharmacokinetic profile.

Mechanism of Action: The Cyclooxygenase Pathway

Preclinical Efficacy and Quantitative Data

Preclinical studies in rodent models have demonstrated the analgesic and anti-inflammatory efficacy of this compound. The data presented below is sourced from comparative studies with other established NSAIDs.

Table 1: Anti-Inflammatory and Analgesic Activity of this compound

| Model | Species | This compound ED50 (mg/kg, p.o.) | Indomethacin ED50 (mg/kg, p.o.) | Diclofenac Na ED50 (mg/kg, p.o.) | Ketoprofen ED50 (mg/kg, p.o.) | Reference |

| Carrageenin-induced Paw Edema | Rat | 1.1 | 2.2 | 1.7 | - | [1] |

| Adjuvant-induced Arthritis | Rat | 0.45 | 0.39 | 0.61 | 1.4 | [1] |

| Yeast-induced Hyperalgesia (Randall-Selitto) | Rat | 2.1 | 1.8 | 2.3 | 2.1 | [1] |

ED50: Effective dose producing 50% of the maximum effect. p.o.: oral administration.

The results indicate that this compound has a potent anti-inflammatory effect, being approximately twice as potent as indomethacin in the carrageenin-induced paw edema model.[1] Its analgesic effect in inflammatory pain models is comparable to that of indomethacin, diclofenac sodium, and ketoprofen.[1]

Pharmacokinetic Profile

The disposition of S-MTPPA was evaluated in several species following oral administration. The compound is well-absorbed and distributed widely in tissues.[3]

Table 2: Pharmacokinetic Parameters of S-MTPPA after Oral Administration

| Species | Dose (mg/kg) | tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |

| Rat | 5 | 0.25 | 13.07 | 2.5 | [3] |